

2-phenylquinoxaline chemical structure and nomenclature

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Compound of Interest

Compound Name: 2-Phenylquinoxaline

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An In-Depth Technical Guide to **2-Phenylquinoxaline**: Structure, Synthesis, and Applications

Abstract

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a cornerstone in medicinal chemistry and materials science.^{[1][2][3][4]} Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[1][2][3][5][6]} This guide focuses on a key derivative, **2-phenylquinoxaline**, providing a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its structural features, nomenclature, synthetic methodologies, spectroscopic characterization, chemical reactivity, and diverse applications, offering field-proven insights grounded in authoritative scientific literature.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount. **2-Phenylquinoxaline** is systematically named according to IUPAC conventions, reflecting its core structure.

- IUPAC Name: **2-phenylquinoxaline**
- Parent Heterocycle: Quinoxaline (also known as benzopyrazine)

- Structure: A phenyl group (-C₆H₅) is substituted at the C2 position of the quinoxaline ring system.

The core quinoxaline is a bioisostere of naphthalene and quinoline, contributing to its ability to interact with various biological targets.[3]

Chemical and Physical Properties

A summary of the key physicochemical properties of **2-phenylquinoxaline** is provided below.

Property	Value	Reference(s)
CAS Number	5021-43-2	[7][8][9][10]
Molecular Formula	C ₁₄ H ₁₀ N ₂	[7][8][10]
Molecular Weight	206.24 g/mol	[7]
Appearance	White to yellow crystalline solid	[11]
Melting Point	~132-133 °C	[10]
SMILES	<chem>C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2</chem>	[7][8]
InChIKey	QWNC DHYYJATYOG-UHFFFAOYSA-N	[8][9]

Crystal Structure and Molecular Geometry

X-ray crystallography studies reveal that 2,3-diphenylquinoxaline, a closely related derivative, crystallizes in a monoclinic space group.[11] For **2-phenylquinoxaline**, the phenyl ring is not coplanar with the quinoxaline moiety due to steric hindrance. In 1-nonyl-3-phenylquinoxalin-2-one, for instance, the phenyl ring is inclined to the quinoxaline system at a dihedral angle of 20.40 (9)°.[12] This non-planar conformation is a critical feature influencing its packing in the solid state and its interaction with biological receptors.

Synthesis of 2-Phenylquinoxaline: Methodologies and Mechanisms

The construction of the **2-phenylquinoxaline** scaffold is most classically achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This approach remains a robust and widely used method.

Primary Synthetic Route: Condensation Reaction

The most common and efficient synthesis involves the reaction of o-phenylenediamine with a phenyl-substituted α -dicarbonyl equivalent, such as phenacyl bromide.^{[2][5]}

Reaction Scheme: o-phenylenediamine + Phenacyl Bromide → **2-Phenylquinoxaline**

This reaction is typically a one-step procedure that can be catalyzed by various agents or promoted by different energy sources to improve yield and reaction time.^[2]

Experimental Protocol: Pyridine-Catalyzed Synthesis

This protocol describes a straightforward synthesis using pyridine as a catalyst at room temperature.^[2]

Materials:

- 1,2-Diaminobenzene (o-phenylenediamine)
- Phenacyl bromide
- Pyridine (catalyst)
- Tetrahydrofuran (THF, solvent)

Procedure:

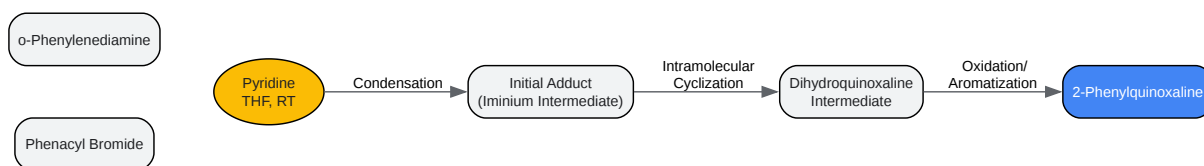
- In a round-bottom flask, dissolve an equimolar quantity of 1,2-diaminobenzene and phenacyl bromide in THF.
- Add a catalytic amount (e.g., 10 mol%) of pyridine to the mixture.^[2]
- Stir the reaction mixture at room temperature for approximately 2 hours.^[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **2-phenylquinoxaline**.

Causality: Pyridine acts as a base to facilitate the initial condensation and subsequent cyclization, and also as a mild oxidizing agent in the final aromatization step to form the stable quinoxaline ring. The use of THF as a solvent ensures the solubility of the reactants.

Mechanism of Formation

The reaction proceeds via an initial nucleophilic attack of the diamine on the carbonyl group of the phenacyl derivative, followed by intramolecular cyclization and dehydration/oxidation to yield the aromatic quinoxaline ring.



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Caption: General mechanism for the synthesis of **2-phenylquinoxaline**.

Alternative and Green Synthetic Approaches

To address environmental concerns, several "green" chemistry approaches have been developed. These include:

- **Ultrasound Irradiation:** Performing the condensation in ethanol with sodium hydroxide under ultrasound irradiation significantly reduces reaction times and can improve yields.^[5]
- **Microwave-Assisted Synthesis:** Microwave irradiation has been shown to dramatically shorten reaction times for quinoxaline synthesis.^[13]

- Eco-friendly Catalysts: The use of catalysts like ammonium chloride (NH_4Cl) in methanol provides an inexpensive and greener alternative.^[4]

Spectroscopic Characterization

The structural integrity of synthesized **2-phenylquinoxaline** is confirmed using a combination of spectroscopic techniques.

Technique	Expected Observations
^1H NMR	Signals in the aromatic region (δ 7.5-9.5 ppm). A characteristic singlet for the C3-H of the quinoxaline ring can often be distinguished. The phenyl group protons and the four protons on the benzo portion of the quinoxaline ring will appear as complex multiplets. A key singlet at δ 9.34 has been reported for the H6 proton. ^[5]
^{13}C NMR	Resonances corresponding to the 14 carbon atoms. The carbons of the pyrazine ring (C2 and C3) will appear at a distinct chemical shift compared to the benzene ring carbons.
IR Spectroscopy	Characteristic peaks for C=N stretching (around $1620\text{-}1580\text{ cm}^{-1}$), C=C aromatic stretching (around $1600\text{-}1450\text{ cm}^{-1}$), and C-H aromatic stretching ($>3000\text{ cm}^{-1}$).
Mass Spec (MS)	A prominent molecular ion peak (M^+) corresponding to the molecular weight of 206.24 g/mol .

Note: Specific chemical shifts and coupling constants can be found in specialized spectroscopic databases and literature.^{[14][15][16][17]}

Chemical Reactivity and Derivatization

The quinoxaline ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated. The **2-phenylquinoxaline** scaffold serves as a versatile starting

material for creating a library of derivatives with tailored properties.

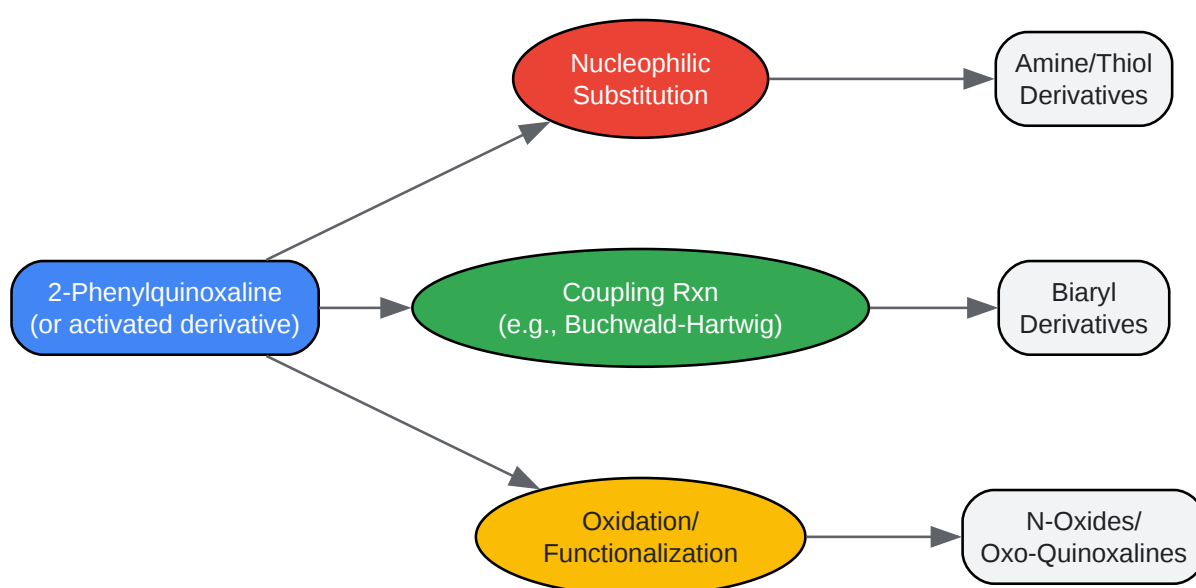
Nucleophilic Substitution

The hydrogen atoms on the quinoxaline ring can undergo oxidative nucleophilic substitution of hydrogen (ONSH), allowing for the introduction of various functional groups.^[3] Furthermore, derivatives like 2-chloro-3-phenylquinoxaline are excellent electrophiles for substitution reactions with amines, thiols, and other nucleophiles.

Synthesis of Bioactive Derivatives

Many drug development efforts focus on modifying the core **2-phenylquinoxaline** structure.

- 2-Oxo-3-phenylquinoxalines: These derivatives, synthesized via reactions like the Michael addition, have shown potent anticancer activity against colon cancer cell lines.^{[18][19][20]}
- Amine Derivatives: Buchwald-Hartwig amination reactions are employed to couple various amines to the quinoxaline core, producing compounds with applications as fluorescent materials and potential therapeutics.^[21]
- Carboxylic Acid Derivatives: These can be synthesized and further derivatized into amides and esters, leading to novel fatty acid synthase (FASN) inhibitors with anticancer potential.^[22]



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